2-(2-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a chlorophenoxy group, a dimethylphenyl group, and a benzoxazole moiety, making it a subject of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide typically involves multiple steps:
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Formation of 2-(2-chlorophenoxy)acetic acid
Reactants: 2-chlorophenol and chloroacetic acid.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, under reflux conditions.
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Synthesis of 2-(2,4-dimethylphenyl)-1,3-benzoxazole
Reactants: 2,4-dimethylaniline and salicylic acid.
Conditions: The reaction involves cyclization in the presence of a dehydrating agent like polyphosphoric acid.
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Coupling Reaction
Reactants: 2-(2-chlorophenoxy)acetic acid and 2-(2,4-dimethylphenyl)-1,3-benzoxazole.
Conditions: The coupling is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and environmental safety. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance scalability and sustainability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the phenoxy and benzoxazole rings.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under anhydrous conditions.
Products: Reduced forms of the aromatic rings or amide group.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the desired substitution.
Products: Substituted derivatives at the phenoxy or benzoxazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Scientific Research Applications
2-(2-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide has a wide range of applications in scientific research:
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Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
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Biology
- Investigated for its potential as a biochemical probe.
- Used in studies involving enzyme inhibition and protein binding.
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Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Studied for its pharmacokinetics and pharmacodynamics.
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Industry
- Utilized in the development of specialty chemicals and advanced materials.
- Applied in the formulation of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: Signal transduction, metabolic pathways, and gene expression regulation.
The compound exerts its effects by binding to these targets, altering their activity, and modulating the associated biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide
- 2-(2-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-6-yl]acetamide
- 2-(2-chlorophenoxy)-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide
Uniqueness
2-(2-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its distinct structure allows for selective interactions with molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c1-14-7-9-17(15(2)11-14)23-26-19-12-16(8-10-21(19)29-23)25-22(27)13-28-20-6-4-3-5-18(20)24/h3-12H,13H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTPPQVQCMKMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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